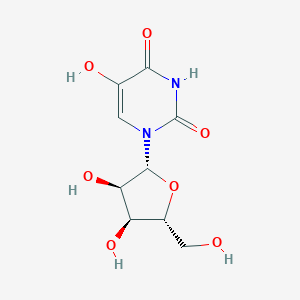

5-Hydroxyuridine

Description

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDXBKZJFLRLCM-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914856 | |

| Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-77-7 | |

| Record name | 5-Hydroxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Role of 5-Hydroxyuridine in RNA Metabolism for Researchers and Drug Development Professionals

Abstract

5-hydroxyuridine (ho⁵U), a modified ribonucleoside, occupies a dual and critical position in RNA metabolism. It is simultaneously a key intermediate in the programmed enzymatic modification of transfer RNA (tRNA) in bacteria and an unavoidable lesion resulting from oxidative damage to RNA across all domains of life. This guide provides an in-depth exploration of the formation, function, and analysis of ho⁵U. We will dissect the enzymatic pathways responsible for its synthesis in bacterial tRNA, elucidate the chemical mechanisms of its formation via oxidative stress, and analyze its divergent functional consequences—from enhancing translational fidelity to inducing translational stalling and miscoding. Furthermore, this document offers detailed, field-proven protocols for the detection, quantification, and synthetic incorporation of ho⁵U, providing researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this multifaceted RNA modification.

The Dichotomous Nature of this compound

This compound (ho⁵U) is a structural analog of uridine featuring a hydroxyl group at the C5 position of the uracil base. This seemingly minor alteration imparts significant and divergent biochemical properties to the RNA molecule in which it resides. Its role is context-dependent, primarily defined by its origin.

-

As a Programmed Modification: In many bacterial species, ho⁵U is an essential, enzymatically generated intermediate in the modification pathway of uridine at the wobble position (U34) of specific tRNAs.[1][2] Here, it serves as the precursor for more complex modifications like 5-methoxyuridine (mo⁵U) and 5-methoxycarbonylmethoxyuridine (mcmo⁵U), which are critical for accurate and efficient translation of the genetic code.[3]

-

As a Marker of Oxidative Damage: In all organisms, RNA is susceptible to damage from reactive oxygen species (ROS). The hydroxyl radical (•OH) can attack the C5 position of uridine, generating ho⁵U as a common oxidative lesion.[4] The presence of this unplanned modification, particularly in messenger RNA (mRNA), can disrupt the fidelity of genetic information transfer, leading to translational errors and cellular dysfunction.[4]

This guide will navigate these two distinct roles, providing a comprehensive understanding of the biochemistry and functional implications of ho⁵U.

Formation and Biosynthesis of ho⁵U in RNA

The origin of ho⁵U dictates its ultimate impact on cellular processes. The mechanisms of its formation are fundamentally different, involving either highly specific enzymatic catalysis or stochastic chemical reactions.

Enzymatic Synthesis at the tRNA Wobble Position

In bacteria, tRNAs that recognize four-fold degenerate codons are often modified at the wobble uridine (U34) to expand their decoding capabilities.[5] The pathway to mature xo⁵U-type modifications begins with the hydroxylation of U34 to ho⁵U.

This initial hydroxylation step is carried out by enzymes that are functionally analogous but can be mechanistically distinct. For instance, in Escherichia coli, this conversion involves O₂-dependent (TrhO) or prephenate-dependent (TrhP) mechanisms.[2] Further research has identified a set of genes required for wild-type levels of ho⁵U. In E. coli, the peptidase U32 family gene yegQ and the ferredoxin yfhL are crucial.[3] Deletion of these genes results in a significant reduction in ho⁵U levels.[3] In Bacillus subtilis, the yrrMNO operon is essential for ho⁵U biosynthesis.[3] These enzymatic systems often involve Fe-S clusters, highlighting a dependency on cellular iron metabolism.[3]

Following its formation, ho⁵U serves as a branching point for further modifications.

-

In Gram-positive bacteria like B. subtilis, ho⁵U is methylated by the enzyme TrmR to form 5-methoxyuridine (mo⁵U).[2][6]

-

In Gram-negative bacteria like E. coli, ho⁵U is carboxymethylated by CmoB, using a unique carboxy-S-adenosylmethionine (cxSAM) donor synthesized by CmoA, to form 5-carboxymethoxyuridine (cmo⁵U).[2][5] This can be further methylated by CmoM to produce 5-methoxycarbonylmethoxyuridine (mcmo⁵U).[2]

Formation via Oxidative Damage

RNA is constantly exposed to endogenous and exogenous sources of ROS, such as byproducts of mitochondrial respiration or ionizing radiation.[4] The hydroxyl radical (•OH) is a highly reactive species that can directly oxidize nucleobases. The double bond between C5 and C6 of uridine is particularly susceptible to •OH attack, leading to the formation of this compound as a major lesion.[4][7]

This process is non-enzymatic and stochastic, meaning ho⁵U can appear at any uridine position within any type of RNA, including mRNA, rRNA, and non-coding RNAs. Its accumulation is often associated with conditions of high oxidative stress, aging, and certain neurodegenerative diseases.[4]

Functional Consequences of ho⁵U in RNA

The functional impact of ho⁵U is a direct consequence of its origin. As an enzymatic intermediate, it is beneficial; as an oxidative lesion, it is detrimental.

Role in Wobble Decoding and Translational Fidelity

The downstream products of ho⁵U, namely mo⁵U and (m)cmo⁵U, are crucial for proper decoding in bacteria. These modifications at the tRNA wobble position (U34) pre-organize the anticodon stem-loop for better interaction with codons on the ribosome.[3] They enable an expanded reading of codons, allowing a single tRNA species to recognize all four codons in a degenerate codon box (e.g., for Proline or Valine).[3][5] This "wobble" capability is essential for translational efficiency and fidelity.[8] Therefore, the enzymatic synthesis of ho⁵U is the indispensable first step in a pathway that optimizes bacterial protein synthesis.

Impact of Oxidative ho5U Lesions on Translation

When present as a damage-induced lesion in mRNA, ho⁵U disrupts the normal flow of genetic information. Its effects are two-fold:

-

Miscoding and Mutagenesis: this compound exhibits altered base-pairing properties. During reverse transcription, it preferentially pairs with adenine (A) and, to a lesser extent, guanine (G), instead of exclusively with adenine.[7] This suggests that during translation, the ribosome may misinterpret ho⁵U, leading to the incorporation of an incorrect amino acid and the synthesis of a non-functional or toxic protein.

-

Translational Stalling: Studies using in vitro translation systems have shown that the presence of ho⁵U within an mRNA coding sequence significantly retards the progression of the ribosome.[4] This leads to a decrease in the synthesis of full-length protein and an accumulation of truncated peptides.[4] This stalling can trigger cellular stress responses and contribute to protein aggregation.

| Feature | ho⁵U as tRNA Intermediate | ho⁵U as mRNA Lesion |

| Origin | Enzymatic synthesis at tRNA U34 | Oxidative damage at any U site |

| Cellular Context | Bacterial tRNA modification pathway | All RNA types, associated with oxidative stress |

| Primary Function | Precursor to mo⁵U and (m)cmo⁵U | N/A (is a lesion) |

| Effect on Translation | Indirectly enhances efficiency and fidelity | Causes ribosomal stalling and reduces protein synthesis[4] |

| Effect on Fidelity | Enables expanded, accurate wobble pairing | Leads to miscoding by pairing with A or G[7] |

| Overall Impact | Beneficial; optimizes protein synthesis | Detrimental; disrupts genetic information transfer |

Methodologies for the Study of ho⁵U

Investigating the roles of ho⁵U requires robust methods for its detection, quantification, and for the synthesis of ho⁵U-containing RNA to probe its function.

Detection and Quantification

The gold-standard approach for analyzing RNA modifications involves enzymatic digestion of the RNA into individual nucleosides, followed by chromatographic separation and detection.

This protocol is adapted from methodologies used to study ho⁵U intermediates in bacterial tRNA.[3]

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection provides a robust method for quantifying modified nucleosides based on their unique retention times and UV absorbance compared to synthetic standards.

Methodology:

-

tRNA Isolation: Isolate total tRNA from bacterial cell cultures using an appropriate RNA purification kit or phenol-chloroform extraction followed by LiCl precipitation.

-

Enzymatic Digestion: a. Resuspend 10-20 µg of purified tRNA in a buffer containing 20 mM HEPES (pH 7.5) and 10 mM MgCl₂. b. Add 2 units of Nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides. c. Add 1 unit of Bacterial Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides into nucleosides.

-

Sample Preparation: Centrifuge the digested sample at high speed (>12,000 x g) for 10 minutes to pellet the enzymes. Collect the supernatant for analysis.

-

HPLC Analysis: a. Inject the supernatant onto a C18 reverse-phase HPLC column. b. Elute the nucleosides using a gradient of a suitable mobile phase, such as 50 mM ammonium acetate (pH 5.3) and acetonitrile. c. Monitor the elution profile at 254 nm or 280 nm. d. Identify the ho⁵U peak by comparing its retention time to that of a pure ho⁵U standard. e. Quantify the amount of ho⁵U by integrating the peak area and comparing it to a standard curve. The quantity is often expressed relative to another nucleoside, like pseudouridine (Ψ).[3]

Rationale: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity. It allows for unambiguous identification based on both retention time and the specific mass-to-charge ratio (m/z) of the parent ion and its fragments.

Methodology:

-

Sample Preparation: Prepare nucleoside digests as described in Protocol 1.

-

LC-MS/MS Analysis: a. Inject the sample into a UPLC system coupled to a mass spectrometer (e.g., a QToF or Triple Quadrupole instrument).[2] b. Separate nucleosides on a C18 column. c. Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). d. Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor the transition from the protonated parent ion of ho⁵U ([M+H]⁺, m/z 261.1) to its characteristic product ion, which corresponds to the ho⁵U base ([base+H]⁺, m/z 129.0).[9]

Data Interpretation: The presence of a peak at the correct retention time with the specific m/z 261.1 → 129.0 transition confirms the identity of ho⁵U. It is critical to use chromatographic separation, as isomers such as 2-thiouridine (s²U) can have similar mass transitions and may co-elute, leading to potential misidentification.[9]

| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound (ho⁵U) | 261.1 | 129.0 | Corresponds to [M+H]⁺ → [base+H]⁺ |

| Uridine (U) | 245.1 | 113.0 | Major unmodified nucleoside |

| Pseudouridine (Ψ) | 245.1 | 113.0 | Isomer of Uridine, requires chromatographic separation |

| 2-Thiouridine (s²U) | 261.1 | 129.0 | Isomer of ho⁵U, potential for interference[9] |

Site-Specific Synthesis of ho⁵U-Containing RNA

Rationale: To study the precise functional effects of ho⁵U, researchers require synthetic RNA oligonucleotides containing the modification at a defined position. This is achieved using solid-phase phosphoramidite chemistry.[7][10]

Methodology:

-

Starting Material: Obtain a 5'-O-DMTr-2'-O-TBDMS-5-hydroxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite building block. The hydroxyl groups at the 5' and 2' positions are protected (with DMT and TBDMS, respectively), and the 3' position is activated as a phosphoramidite.[7]

-

Automated RNA Synthesis: Perform the synthesis on an automated solid-phase synthesizer. The cycle consists of four main steps: a. Detritylation: Removal of the 5'-DMT group from the growing RNA chain attached to the solid support using a weak acid. b. Coupling: The ho⁵U phosphoramidite is activated (e.g., with tetrazole) and reacts with the free 5'-hydroxyl of the growing chain. c. Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

Cleavage and Deprotection: a. After the full-length sequence is synthesized, cleave the RNA from the solid support using a reagent like aqueous ammonia/methylamine. b. This step also removes the protecting groups from the phosphate backbone (cyanoethyl) and the exocyclic amines of A, C, and G.

-

2'-OH Deprotection: Remove the 2'-TBDMS protecting groups using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).

-

Purification: Purify the final ho⁵U-containing RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

Broader Implications and Future Directions

The study of ho⁵U has significant implications for both basic science and medicine.

-

Antimicrobial Drug Development: The enzymes in the bacterial ho⁵U biosynthetic pathway, such as YegQ and TrmR, are unique to bacteria and essential for optimal growth.[3][6] They represent potential targets for the development of novel antibiotics that could disrupt bacterial protein synthesis without affecting the host.

-

Biomarkers of Disease: As a product of oxidative damage, the levels of ho⁵U in RNA from patient tissues or biofluids could serve as a biomarker for diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular disease, and cancer.[4]

-

RNA Therapeutics: Understanding how modifications like ho⁵U affect mRNA translation and stability is critical for the design of next-generation RNA vaccines and therapeutics. While ho⁵U itself is generally avoided due to its negative effects, studying its impact provides fundamental insights into the rules governing RNA translation that can be applied to engineer more effective therapeutic molecules.

Future research is needed to identify the enzymes responsible for ho⁵U formation in eukaryotes, if any exist, and to fully characterize the cellular mechanisms that respond to and potentially repair this lesion in RNA.

Conclusion

This compound is a chemically simple modification with a remarkably complex and dualistic role in RNA biology. It is a testament to the cellular strategy of co-opting a potentially damaging molecule for a specific, beneficial purpose within a controlled enzymatic pathway, while simultaneously suffering its detrimental effects when formed through uncontrolled oxidative damage. For researchers, ho⁵U serves as a window into the worlds of translational control, RNA damage and repair, and novel enzymatic biochemistry. For drug developers, it offers potential antibiotic targets and diagnostic biomarkers. The continued exploration of ho⁵U metabolism will undoubtedly deepen our understanding of how cells maintain the integrity and functionality of their RNA world.

References

-

Kim, H. S., & Kool, E. T. (2009). Synthesis and base pairing properties of DNA-RNA heteroduplex containing this compound. Bioorganic & Medicinal Chemistry Letters, 19(15), 4211-4213. [Link]

-

Müller, M., Gnerlich, F. A., & Carell, T. (2013). Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA. Helvetica Chimica Acta, 96(7), 1205-1215. [Link]

-

Grove, T. L., Livada, J., & Hou, Y. M. (2019). Identification and Characterization of Genes Required for this compound Synthesis in Bacillus subtilis and Escherichia coli tRNA. Journal of Bacteriology, 201(19), e00433-19. [Link]

-

Hofer, A., Gehrig, S., & Micura, R. (2015). The effect of RNA base lesions on mRNA translation. Nucleic Acids Research, 43(10), 5189-5198. [Link]

-

Boccaletto, P., Machnicka, M. A., Purta, E., et al. (2018). MODOMICS: a database of RNA modification pathways. 2017 update. Nucleic Acids Research, 46(D1), D303–D307. [Link]

-

Thüring, K., Schmid, K., Keller, P., & Helm, M. (2016). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Molecules, 21(11), 1443. [Link]

-

Murao, K., Ishikura, H., Albani, M., & Kersten, H. (1978). On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs. Nucleic Acids Research, 5(4), 1333–1341. [Link]

-

Müller, M., Gnerlich, F. A., & Carell, T. (2013). Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyluridine-Modified RNA. ResearchGate. [Link]

-

Fedeles, B. I., Singh, V., Delaney, J. C., Li, D., & Essigmann, J. M. (2015). The AlkB family of DNA repair enzymes: from mechanism to clinical significance. Molecular BioSystems, 11(12), 3249-3261. [Link]

-

Wikipedia contributors. (2023). TET enzymes. Wikipedia. [Link]

-

Wu, H., & Zhang, Y. (2014). Tet family proteins and 5-hydroxymethylcytosine in development and disease. Development, 141(1), 1-13. [Link]

-

Chen, C. C., Chen, Y. C., & Hou, Y. M. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research, 51(18), 9919–9931. [Link]

-

Grove, T. L., Livada, J., & Hou, Y. M. (2019). Identification and Characterization of Genes Required for this compound Synthesis in Bacillus subtilis and Escherichia coli tRNA. PubMed. [Link]

-

Sonawane, P. D., & Addepalli, B. (2015). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. Nucleic Acids Research, 44(3), 1331–1344. [Link]

-

Lio, C. W., & Rao, A. (2019). TET enzymes augment activation-induced deaminase (AID) expression via 5-hydroxymethylcytosine modifications at the Aicda superenhancer. Proceedings of the National Academy of Sciences, 116(11), 5067-5072. [Link]

-

Fuso, A., & Scarpa, S. (2015). TET enzymes and DNA hydroxymethylation in neural development and function - how critical are they?. Journal of neurochemistry, 132(6), 633-45. [Link]

-

Montalban-Loro, R., & Simon, R. (2021). TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment. Frontiers in Cell and Developmental Biology, 9, 755355. [Link]

-

Ryu, H., Grove, T. L., & Almo, S. C. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Semantic Scholar. [Link]

-

Ryu, H., Grove, T. L., & Almo, S. C. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Nucleic Acids Research, 46(17), 9106–9117. [Link]

-

Wei, J., & He, C. (2015). DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. ResearchGate. [Link]

-

Ryu, H., Grove, T. L., & Almo, S. C. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Nucleic Acids Research, 46(17), 9106–9117. [Link]

-

Chen, B., Ye, F., & Yu, L. (2013). ABH2 couples regulation of ribosomal DNA transcription with DNA alkylation repair. Nature Communications, 4, 1991. [Link]

-

Bhuta, P., & Chladek, S. (1994). Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences. Bioconjugate Chemistry, 5(6), 508-12. [Link]

-

Vittori, M. R. (2017). Kinetic Studies of DNA Repair Enzyme ALKBH2. DigitalCommons@URI. [Link]

-

Smith, D. A., & Visser, D. W. (1965). STUDIES ON this compound. The Journal of biological chemistry, 240, 446-53. [Link]

-

Meng, Z., & Limbach, P. A. (2006). Mass spectrometry of the fifth nucleoside: a review of the identification of pseudouridine in nucleic acids. Analytica Chimica Acta, 562(2), 133-146. [Link]

-

Yang, Y., & He, C. (2008). Crystal structures of DNA/RNA repair enzymes AlkB and ABH2 bound to dsDNA. Nature, 452(7190), 961–965. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The effect of RNA base lesions on mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and base pairing properties of DNA-RNA heteroduplex containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Hydroxyuridine (ho⁵U): A Key Modified Nucleoside in tRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are fundamental to the efficiency and fidelity of protein synthesis. Among the more than 150 known modifications, 5-hydroxyuridine (ho⁵U) stands out as a critical intermediate and a functional entity in its own right, particularly at the wobble position (U34) of the anticodon. This guide provides a comprehensive technical overview of this compound in tRNA, synthesizing current knowledge on its biosynthesis, its crucial role in decoding the genetic code, and the methodologies employed for its detection and analysis. We delve into the enzymatic pathways governing its formation, its impact on translational fidelity and cellular stress responses, and provide detailed protocols for its study, aiming to equip researchers and drug development professionals with the foundational knowledge and practical insights required to investigate this important nucleoside.

Introduction: The Epitranscriptomic Significance of tRNA Modifications

Transfer RNA is the most heavily modified RNA species in the cell, with modifications in its core structure primarily affecting stability, while those in the anticodon stem-loop are deeply involved in the efficiency and fidelity of translation.[1] These chemical alterations, ranging from simple methylations to complex additions, constitute a layer of regulatory information often referred to as the "epitranscriptome." Modifications at the wobble position (the first nucleotide of the anticodon, position 34) are especially critical, as they directly modulate codon-anticodon interactions on the ribosome.

This compound (ho⁵U) is a key modification found at the C5 position of uridine.[2][3] It serves as the precursor for a family of "xo⁵U" type modifications, including 5-methoxyuridine (mo⁵U) in Gram-positive bacteria and 5-carboxymethoxyuridine (cmo⁵U) and its methyl ester, 5-methoxycarbonylmethoxyuridine (mcmo⁵U), in Gram-negative bacteria.[4][5][6] These modifications are ubiquitous in bacteria at the wobble position of tRNAs that decode four-fold degenerate family codons, highlighting their fundamental importance in translation.[7][8] This guide will explore the multifaceted nature of ho⁵U, from its complex biosynthesis to its functional consequences and the techniques used to unravel its roles.

The Biosynthetic Pathway of this compound and Its Derivatives

The formation of ho⁵U and its subsequent conversion to more complex derivatives is a multi-step enzymatic process. While the downstream alkylation steps are well-characterized, the initial hydroxylation of U34 to ho⁵U has been a subject of intense research and appears to involve multiple contributing pathways.

The Initial Hydroxylation Step: An Emerging Picture

The direct hydroxylation of uridine at position 34 of the tRNA is the committed step in the biosynthesis of all xo⁵U-type modifications.[9][10][11] Early research struggled to identify the responsible enzyme. More recent studies have implicated several proteins. In bacteria, this step is catalyzed by either the O₂-dependent enzyme TrhO or the prephenate-dependent enzyme TrhP.[1][5]

However, other genetic studies in Bacillus subtilis and Escherichia coli have revealed a more complex scenario. In B. subtilis, the yrrMNO operon is crucial, with deletions of yrrN or yrrO—both homologs of the peptidase U32 family—resulting in a 50% reduction in final mo⁵U levels.[7][8] Similarly, in E. coli, deletion of yegQ, another peptidase U32 family gene, causes a comparable 50% reduction in (m)cmo⁵U.[7][8] These findings suggest that while these enzymes are important, other undiscovered genes or pathways are required for complete modification.[8] The synthesis is also dependent on Fe-S cluster biogenesis, further adding to its complexity.[7]

Downstream Modifications: Creating Functional Diversity

Once formed, ho⁵U is the substrate for a diverse set of modifying enzymes that tailor the wobble base for specific decoding functions.

-

In Gram-positive bacteria (e.g., Bacillus subtilis): ho⁵U is directly methylated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase TrmR (also known as YrrM) to form 5-methoxyuridine (mo⁵U).[4][5][6]

-

In Gram-negative bacteria (e.g., Escherichia coli): The pathway is more elaborate.

-

Carboxymethylation: The enzyme CmoB transfers a carboxymethyl group to ho⁵U to form cmo⁵U. This reaction utilizes a unique metabolite, carboxy-S-adenosylmethionine (cxSAM or SCM-SAH), as the donor.[5][11][12]

-

cxSAM Synthesis: The cxSAM donor is itself synthesized from SAM and prephenate (a chorismate derivative) by the enzyme CmoA.[5][11][12]

-

Esterification: In certain tRNAs (e.g., tRNAAla1, tRNASer1), cmo⁵U is further methylated by the SAM-dependent methyltransferase CmoM to produce the methyl ester, mcmo⁵U.[5][11][12]

-

The diagram below illustrates the divergent biosynthetic pathways originating from the ho⁵U intermediate.

Experimental Protocols

Protocol 1: Bulk tRNA Isolation from Bacterial Cells

This protocol describes a standard method for extracting total tRNA from bacterial cultures.

-

Cell Harvest: Grow bacterial cells to the desired growth phase (e.g., mid-log). Harvest cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂). Lyse cells using a standard method such as sonication or bead beating.

-

Phenol Extraction: Perform an acid-phenol:chloroform extraction to remove proteins and DNA. Add an equal volume of water-saturated phenol (pH 4.5) to the lysate, vortex vigorously, and centrifuge to separate the phases. The RNA will remain in the upper aqueous phase.

-

RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour.

-

Wash and Resuspend: Pellet the RNA by centrifugation at >12,000 x g for 30 minutes at 4°C. Wash the pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.

-

tRNA Enrichment (Optional): The total RNA can be enriched for small RNAs (<200 nt), including tRNA, using column-based kits or lithium chloride precipitation.

Protocol 2: LC-MS/MS for Nucleoside Quantification

This protocol provides a framework for the enzymatic digestion and subsequent mass spectrometry analysis of purified tRNA. [13]

-

tRNA Digestion:

-

To 1-5 µg of purified tRNA in a final volume of 50 µL, add Nuclease P1 (to digest RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate the nucleotides to nucleosides).

-

Use a buffer compatible with both enzymes (e.g., 20 mM HEPES buffer, pH 7.5, containing 10 mM MgCl₂).

-

Incubate the reaction at 37°C for at least 2 hours (overnight incubation can ensure complete digestion).

-

-

Sample Preparation:

-

After digestion, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undigested material or enzyme.

-

Transfer the supernatant containing the nucleosides to an HPLC vial for analysis.

-

-

LC Separation:

-

Inject the sample onto a reversed-phase C18 column.

-

Use a gradient elution program with a mobile phase consisting of (A) an aqueous solution with a volatile modifier (e.g., 0.1% formic acid or ammonium acetate) and (B) an organic solvent like acetonitrile or methanol. A typical gradient might run from 0% B to 40% B over 15-30 minutes to separate the canonical and modified nucleosides.

-

-

MS/MS Detection and Quantification:

-

Couple the LC outflow to a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Use Dynamic Multiple Reaction Monitoring (DMRM) for detection. [13]For each nucleoside, monitor the specific transition from the protonated molecular ion [M+H]⁺ to the characteristic fragment ion of the base [BH₂]⁺.

-

Key Transitions for ho⁵U:

-

Parent Ion (m/z): ~261.1

-

Fragment Ion (m/z): ~129.0

-

-

Quantify the amount of each modified nucleoside by integrating the area under the peak for its specific transition and comparing it to the areas of the four canonical nucleosides (A, C, G, U).

-

Conclusion and Future Directions

This compound is far more than a simple intermediate; it is the gateway to a class of wobble modifications that are essential for accurate and efficient translation in bacteria. Understanding its biosynthesis and function provides deep insights into the fundamental mechanisms of protein synthesis. The methodologies outlined here, particularly the powerful combination of liquid chromatography and mass spectrometry, enable researchers to precisely dissect the tRNA modification landscape.

Future research will likely focus on identifying the remaining factors in ho⁵U biosynthesis, exploring its potential role in response to cellular stress, and investigating its presence and function in a wider range of organisms. For drug development professionals, the enzymes in the ho⁵U biosynthetic pathway represent potential targets for novel antibacterial agents, as disruption of tRNA modification can severely impair bacterial viability. The continued exploration of ho⁵U and its derivatives will undoubtedly uncover new layers of complexity in the regulation of gene expression.

References

-

Kimura, S., & Suzuki, T. (2019). Identification and Characterization of Genes Required for this compound Synthesis in Bacillus subtilis and Escherichia coli tRNA. Journal of Bacteriology, 201(18), e00433-19. [Link] [7]2. Lauhon, C. T. (2019). Identification and Characterization of Genes Required for this compound Synthesis in Bacillus subtilis and Escherichia coli tRNA. PubMed, 31358606. [Link] [8]3. Basu, I., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. PubMed, 30265306. [Link] [4]4. ResearchGate. (n.d.). Examples of the wobble uridine modification at C5. ResearchGate. [Link] [2]5. Murao, K., et al. (1976). On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs. Nucleic Acids Research, 3(10), 2851–2860. [Link] [9]6. Murao, K., et al. (1976). On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs. Oxford Academic. [Link] [10]7. Shvedunova, M., et al. (2020). Isolation and initial structure-functional characterization of endogenous tRNA-derived stress-induced RNAs. Taylor & Francis Online, 11(1), 163-175. [Link] [14]8. Agris, P. F. (2015). The Role of RNA Modifications in Translational Fidelity. PubMed Central, 4697074. [Link] [15]9. Son, S., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. PubMed Central, 10391035. [Link] [5]10. Armengod, M. E., et al. (2014). Bacterial Wobble Modifications of NNA-Decoding tRNAs. PubMed Central, 4242279. [Link] [16]11. Nasvall, S. J., et al. (2007). The wobble hypothesis revisited: Uridine-5-oxyacetic acid is critical for reading of G-ending codons. RNA, 13(12), 2151–2163. [Link] [17]12. Suzuki, T., et al. (2016). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. Oxford Academic. [Link] [12]13. Suzuki, T., et al. (2016). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. PubMed Central, 5159533. [Link] [11]14. Chatterjee, A., et al. (2023). Purification of post-transcriptionally modified tRNAs for enhanced cell-free translation systems. bioRxiv. [Link] [18]15. Kellner, S., et al. (2017). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. MDPI, 17(10), 233. [Link] [19]16. ResearchGate. (2020). Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins. ResearchGate. [Link] 17. Schneider, J., et al. (2022). Production and purification of endogenously modified tRNA-derived small RNAs. PubMed Central, 9370726. [Link] [20]18. Thanbichler, M., & Böck, A. (2006). Single-step purification of specific tRNAs by hydrophobic tagging. Analytical Biochemistry, 352(1), 154-156. [Link] [21]19. Basu, I., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Semantic Scholar. [Link] [3]20. Varghese, R., & Aduri, R. (2023). tRNA modifications as regulators of bacterial virulence and stress responses. PubMed Central. [Link] [1]21. Su, D., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828-841. [Link] [13]22. Basu, I., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Nucleic Acids Research, 46(21), 11415–11426. [Link] [6]23. Björk, G. R., et al. (1989). Role of tRNA modification in translational fidelity. PubMed, 2682622. [Link]

Sources

- 1. tRNA modifications as regulators of bacterial virulence and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Identification and Characterization of Genes Required for this compound Synthesis in Bacillus subtilis and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The wobble hypothesis revisited: Uridine-5-oxyacetic acid is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification of post-transcriptionally modified tRNAs for enhanced cell-free translation systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Production and purification of endogenously modified tRNA-derived small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pure.mpg.de [pure.mpg.de]

An In-depth Technical Guide to 5-Hydroxyuridine: From Discovery to Application

This guide provides a comprehensive technical overview of 5-hydroxyuridine (ho⁵U), a modified ribonucleoside with significant implications in RNA biology and biotechnology. Tailored for researchers, scientists, and professionals in drug development, this document delves into the discovery, natural occurrence, biosynthesis, and detailed methodologies for the study of this intriguing molecule.

The Genesis of a Discovery: The First Isolation of this compound

The journey into the world of this compound began in the mid-1960s. In a seminal 1966 paper, A. W. Lis and W. E. Passarge reported the isolation of a novel nucleoside from yeast ribonucleic acids, which they termed "iso-barbituridine" due to its structural properties.[1] This molecule was later identified as this compound. Their work involved the hydrolysis of yeast ribosomal RNA and subsequent separation of the constituent nucleosides using partition chromatography and paper chromatography.[2] The isolated compound exhibited unique spectral properties under UV light, distinguishing it from the canonical RNA nucleosides.[1] This initial discovery laid the groundwork for future investigations into the distribution and function of this modified uridine.

Natural Occurrence and Biological Significance

This compound is found across different domains of life, albeit with varying prevalence and function. Its presence can be broadly categorized into two contexts: as a post-transcriptional modification in transfer RNA (tRNA) and as a product of oxidative damage to RNA.

A Key Player in Bacterial tRNA: The Wobble Position

The most well-characterized role of this compound is as a modified nucleoside at the wobble position (position 34) of the anticodon in bacterial tRNAs.[3][4] This modification is crucial for expanding the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple codons.[3] Specifically, ho⁵U and its derivatives can facilitate non-Watson-Crick base pairing with guanosine and pyrimidines at the third position of codons.

This compound serves as a key intermediate in the biosynthesis of other important wobble uridine modifications in bacteria.[5] In Gram-positive bacteria like Bacillus subtilis, ho⁵U is methylated to form 5-methoxyuridine (mo⁵U).[4][6] In Gram-negative bacteria such as Escherichia coli, it is converted to 5-carboxymethoxyuridine (cmo⁵U) and subsequently to 5-methoxycarbonylmethoxyuridine (mcmo⁵U).[4][6][7]

A Marker of Oxidative Stress

Beyond its programmed role in tRNA, this compound can also arise from the oxidative damage of uridine and cytidine residues in RNA by various chemical oxidants and reactive oxygen species (ROS).[8] This makes it a potential biomarker for oxidative stress within a cell. The presence of this compound as an RNA lesion can have significant consequences for RNA function and metabolism.

Occurrence in Eukaryotes and Archaea

The Biosynthesis of this compound: A Tale of Two Pathways

The enzymatic synthesis of this compound at the wobble position of bacterial tRNA is a fascinating example of intricate biochemical pathways. Bacteria have evolved both aerobic and anaerobic mechanisms to produce this critical modification, highlighting its importance for cellular function under diverse environmental conditions.

The hydroxylation of uridine at the C5 position is the committed step in the formation of ho⁵U. In E. coli, this is catalyzed by two distinct enzymes:

-

TrhO: An O₂-dependent enzyme that functions under aerobic conditions.[6][12]

-

TrhP: A prephenate-dependent enzyme that is active under anaerobic conditions.[6]

The genetic basis for ho⁵U biosynthesis has been identified in several bacterial species. In B. subtilis, the yrrMNO operon is essential for the production of ho⁵U.[3] In E. coli, the gene yegQ is a key player in this process.[3] These pathways often involve Fe-S cluster proteins, underscoring the importance of iron-sulfur biochemistry in RNA modification.[3]

Diagram 1: Biosynthesis pathways of this compound in bacteria.

Methodologies for the Study of this compound

The investigation of this compound necessitates a range of specialized techniques, from its isolation from natural sources to its site-specific incorporation into synthetic RNA. This section provides an overview of key experimental protocols.

Isolation and Quantification of this compound from tRNA

The analysis of this compound from biological samples typically involves a multi-step process:

Experimental Protocol: Isolation and Analysis of this compound from Bacterial tRNA

-

Total tRNA Isolation:

-

Harvest bacterial cells (e.g., E. coli) from a culture by centrifugation.[13]

-

Resuspend the cell pellet in a suitable lysis buffer.

-

Perform phenol-chloroform extraction to separate nucleic acids from other cellular components.[14]

-

Precipitate the total RNA from the aqueous phase using ethanol or isopropanol.[14]

-

To enrich for tRNA, larger RNA species (rRNA, mRNA) can be precipitated from the total RNA solution by adding a high concentration salt solution (e.g., 1M NaCl), leaving the smaller tRNAs in the supernatant.[15]

-

Precipitate the tRNA from the supernatant with ethanol.

-

Wash the tRNA pellet with 70% ethanol and resuspend in nuclease-free water.[14][16]

-

Quantify the tRNA concentration using UV-Vis spectrophotometry (A₂₆₀).[16]

-

-

Enzymatic Digestion of tRNA to Nucleosides:

-

To a known amount of purified tRNA (typically 1-10 µg), add a reaction buffer (e.g., 10 mM ammonium acetate, pH 5.3).[17]

-

Add nuclease P1 (an enzyme that digests RNA into 5'-mononucleotides) and incubate at 37°C for 2-16 hours.[16][17][18]

-

Following nuclease P1 digestion, add bacterial alkaline phosphatase (BAP) to dephosphorylate the nucleoside monophosphates to nucleosides. Adjust the pH to ~8.0 for optimal BAP activity and incubate at 37°C for an additional 2 hours.[16][17][18]

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Inject the nucleoside mixture onto a reversed-phase HPLC column (e.g., C18 or C30).[19][20]

-

Separate the nucleosides using a gradient of a suitable mobile phase, typically a buffer such as ammonium acetate or ammonium formate with an organic modifier like acetonitrile or methanol.[20]

-

Detect the eluting nucleosides using a UV detector, monitoring at a wavelength around 254-280 nm.[19]

-

Identify and quantify this compound by comparing its retention time and peak area to a known standard.[19]

-

Table 1: Summary of HPLC Conditions for this compound Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C30, 3-5 µm particle size |

| Mobile Phase A | 10-50 mM Ammonium Acetate or Formate, pH 4.5-5.5 |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from 0-20% B over 30-60 minutes |

| Flow Rate | 0.5-1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10-50 µL |

Chemical Synthesis of this compound-Containing RNA

To study the specific effects of this compound on RNA structure and function, it is often necessary to incorporate it at a defined position within an RNA oligonucleotide. This is achieved through solid-phase synthesis using a phosphoramidite building block of this compound.

Experimental Workflow: Synthesis of this compound Phosphoramidite and Incorporation into RNA

Diagram 2: Workflow for the synthesis of this compound-containing RNA.

The synthesis of the C5-hydroxy-5'-O-DMTr-2'-TBDMS-uridine phosphoramidite is a key step.[8] This involves the protection of the 5' and 2' hydroxyl groups of the ribose sugar with dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups, respectively.[21][22][23] The C5 position of the uracil base is then hydroxylated, and finally, the 3'-hydroxyl group is phosphitylated to create the reactive phosphoramidite. This building block can then be used in an automated RNA synthesizer to incorporate this compound at any desired position in an oligonucleotide sequence.[8]

Conclusion and Future Directions

This compound, since its initial discovery in yeast RNA, has emerged as a modified nucleoside of considerable interest. Its well-established role in the wobble position of bacterial tRNA underscores its importance in translation. Furthermore, its formation as a consequence of oxidative stress opens up avenues for its use as a biomarker. The development of robust analytical and synthetic methodologies has been pivotal in advancing our understanding of this molecule.

Future research will likely focus on several key areas:

-

Expanding the Phylogenetic Landscape: A more thorough investigation of the occurrence and function of this compound in eukaryotes and archaea is warranted.

-

Functional Genomics: The use of synthetic RNA containing this compound will continue to be a powerful tool to dissect its precise effects on RNA structure, protein synthesis, and RNA-protein interactions.

-

Clinical Relevance: Further exploration of this compound as a biomarker for diseases associated with oxidative stress could lead to new diagnostic strategies.

The continued study of this compound promises to yield deeper insights into the complex world of RNA modification and its impact on biological systems.

References

-

Lis, A. W., & Passarge, W. E. (1966). Isolation of this compound (iso-barbituridine) from yeast ribonucleic acids. Archives of Biochemistry and Biophysics, 114(3), 593–595. [Link]

-

Chen, X., & Xu, F. (2025). HPLC Analysis of tRNA-Derived Nucleosides. Bio-protocol, 15(4), e4332. [Link]

-

Chen, X., & Xu, F. (2025). HPLC Analysis of tRNA-Derived Nucleosides. Methods in Molecular Biology. [Link]

-

Gehrke, C. W., & Kuo, K. C. (1989). Quantitative enzymatic hydrolysis of tRNAs: reversed-phase high-performance liquid chromatography of tRNA nucleosides. Journal of Chromatography B: Biomedical Sciences and Applications, 471, 3–36. [Link]

-

Ehresmann, B., Imbault, P., & Weil, J. H. (1973). New chromatographic and biochemical strategies for quick preparative isolation of tRNA. Biochimie, 55(8), 915–920. [Link]

-

Miyauchi, K., Kimura, S., & Suzuki, T. (2015). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. Nucleic Acids Research, 44(2), 826–837. [Link]

-

Dai, Q., Song, C. X., Pan, T., & He, C. (2011). Syntheses of two 5-hydroxymethyl-2'-deoxycytidine phosphoramidites with TBDMS as the 5-hydroxymethyl protecting group and their incorporation into DNA. The Journal of Organic Chemistry, 76(10), 4182–4188. [Link]

-

Kim, J., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research, 51(16), 8842–8853. [Link]

-

Dai, Q., Song, C. X., Pan, T., & He, C. (2012). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry, 48(1), 4.47.1–4.47.18. [Link]

-

Boccaletto, P., et al. (2022). MODOMICS: a database of RNA modification pathways. [Link]

-

Shahal, T., et al. (2025). Rapid tRNA Isolation and Chemiluminescent Northern Blot Detection of tRNA and tRNA-Derived Fragments. bioRxiv. [Link]

-

Wang, R., et al. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules, 27(3), 749. [Link]

-

Kashipathy, M. M., et al. (2020). Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins. Current Protocols in Protein Science, 100(1), e112. [Link]

-

Li, S. (2018). Does anyone have the tRNA extraction protocol? ResearchGate. [Link]

-

Lis, A. W., McLaughlin, R. K., & McLaughlin, D. I. (1975). Studies on this compound (isobarbituridine): X. Isolation and tentative identification of 5-hydroxymethyluridine from ribosomal RNA. Physiological Chemistry and Physics, 7(6), 565–570. [Link]

-

Grove, T. L., et al. (2019). Identification and Characterization of Genes Required for this compound Synthesis in Bacillus subtilis and Escherichia coli tRNA. Journal of Bacteriology, 201(19), e00433-19. [Link]

-

Grove, T. L., et al. (2019). Identification and Characterization of Genes Required for this compound Synthesis in Bacillus subtilis and Escherichia coli tRNA. ASM Journals. [Link]

-

Lorenz, C., Lünse, C. E., & Rentmeister, A. (2017). Factors That Shape Eukaryotic tRNAomes: Processing, Modification and Anticodon–Codon Use. International Journal of Molecular Sciences, 18(8), 1716. [Link]

-

Charette, M., & Gray, M. W. (2000). Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation. IUBMB Life, 49(6), 487–492. [Link]

-

Ryu, H., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Nucleic Acids Research, 46(17), 9160–9173. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uridine. [Link]

-

Selvadurai, K., & Söll, D. (2015). Archaeal Elp3 catalyzes tRNA wobble uridine modification at C5 via a radical mechanism. FEBS Letters, 589(20 Pt B), 3045–3050. [Link]

-

Ryu, H., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Semantic Scholar. [Link]

-

Cui, S., et al. (2009). Synthesis and base pairing properties of DNA–RNA heteroduplex containing this compound. BMB Reports, 42(6), 373–379. [Link]

-

Cui, S., et al. (2009). Synthesis and base pairing properties of DNA-RNA heteroduplex containing this compound. BMB Reports, 42(6), 373–379. [Link]

Sources

- 1. Isolation of this compound (iso-barbituridine) from yeast ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on this compound (isobarbituridine): X. Isolation and tentative identification of 5-hydroxymethyluridine from ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Genes Required for this compound Synthesis in Bacillus subtilis and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis and base pairing properties of DNA-RNA heteroduplex containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Archaeal Elp3 catalyzes tRNA wobble uridine modification at C5 via a radical mechanism. | Semantic Scholar [semanticscholar.org]

- 12. Modomics - A Database of RNA Modifications [genesilico.pl]

- 13. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Quantitative enzymatic hydrolysis of tRNAs: reversed-phase high-performance liquid chromatography of tRNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. helixchrom.com [helixchrom.com]

- 21. Syntheses of two 5-hydroxymethyl-2'-deoxycytidine phosphoramidites with TBDMS as the 5-hydroxymethyl protecting group and their incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Unveiling 5-Hydroxyuridine, a Nucleoside at the Crossroads of RNA Function and Damage

An In-Depth Technical Guide to the Biochemical Properties of 5-Hydroxyuridine

This compound (ho⁵U), a modified pyrimidine nucleoside, occupies a unique and critical position in cellular biochemistry. It is not one of the canonical bases that constitute the primary genetic script; instead, its significance is twofold. Firstly, it serves as a pivotal intermediate in the biosynthesis of further complex modifications at the wobble position of transfer RNA (tRNA) in bacteria, a process essential for translational fidelity and efficiency[1][2][3][4]. Secondly, its presence in RNA can signify molecular damage, arising from the interaction of nucleic acids with reactive oxygen species (ROS), making it a potential biomarker for oxidative stress[5].

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound. We will delve into its fundamental physicochemical properties, explore its intricate biosynthetic pathways and biological roles, detail robust analytical methodologies for its detection and quantification, and discuss its emerging therapeutic potential. The narrative is structured to provide not just procedural steps but the underlying scientific rationale, reflecting field-proven insights into the study of this multifaceted molecule.

Part 1: Physicochemical Characteristics of this compound

A thorough understanding of a molecule's physical and chemical properties is foundational to any biochemical investigation. This compound is a uridine derivative where the hydrogen at the C5 position of the uracil ring is replaced by a hydroxyl group[6]. This seemingly minor substitution has profound implications for its chemical reactivity and biological function.

Core Properties

The essential chemical and physical attributes of this compound are summarized below. This data is critical for designing experiments, preparing standards, and interpreting analytical results.

| Property | Value | Source(s) |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | [6] |

| Synonyms | ho⁵U, Isobarbituridine, 5-Hydroxy-U | [6][7] |

| Molecular Formula | C₉H₁₂N₂O₇ | [6][7][8] |

| Molecular Weight | 260.20 g/mol | [6][7][8] |

| Monoisotopic Mass | 260.0645 Da | [6][9] |

| Appearance | White to light yellow powder | [7] |

| Melting Point | 244 - 246 °C | [7] |

| CAS Number | 957-77-7 | [6][7][8] |

| Storage Conditions | 2 - 8 °C under inert gas | [7] |

Structural Significance

The introduction of a hydroxyl group at the C5 position of the uracil ring alters the electron distribution and steric profile of the nucleobase. This modification is central to its role as a biosynthetic intermediate, providing a chemical handle for subsequent enzymatic modifications[4][10]. Furthermore, its presence can influence base-pairing properties. Studies on DNA-RNA heteroduplexes containing this compound show that it preferentially pairs with adenine and, to a lesser extent, guanine during reverse transcription, suggesting it can be a miscoding lesion if generated by oxidative damage[5].

Part 2: Biological Roles and Metabolic Pathways

This compound is not merely a static molecule; it is a dynamic participant in crucial cellular processes, primarily centered on tRNA modification.

The Central Precursor in Wobble Uridine Modification

In bacteria, tRNAs that recognize four-codon families often have a uridine at the wobble position (U34) of the anticodon. This uridine is almost always modified to ensure proper decoding and prevent mistranslation[1][10]. This compound is the foundational precursor for a class of these modifications, known as this compound derivatives (xo⁵U)[10][11].

The biosynthesis of these derivatives is a multi-step enzymatic process that begins with the hydroxylation of U34 to form ho⁵U[2][10]. This initial, critical step is catalyzed by tRNA-uridine 5-hydroxylase enzymes. Depending on the organism and conditions, this can be an oxygen-dependent enzyme (TrhO) or a prephenate-dependent one (TrhP)[10].

Once formed, ho⁵U is a branch point, leading to different modifications in Gram-positive and Gram-negative bacteria:

-

In Gram-positive bacteria (e.g., Bacillus subtilis) : The hydroxyl group of ho⁵U is methylated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase TrmR to form 5-methoxyuridine (mo⁵U)[4][10].

-

In Gram-negative bacteria (e.g., Escherichia coli) : The pathway is more complex. The enzyme CmoB transfers a carboxymethyl group to ho⁵U to form 5-carboxymethoxyuridine (cmo⁵U). The donor for this group is a unique SAM analog, carboxy-S-adenosyl-L-methionine (cx-SAM), which is synthesized by the enzyme CmoA[3][10]. In some tRNAs, cmo⁵U can be further methylated by the enzyme CmoM to produce 5-methoxycarbonylmethoxyuridine (mcmo⁵U)[10].

The absence of these modifications can lead to significant growth defects, highlighting their importance in maintaining translational fidelity[1].

A Signature of Oxidative Damage

Beyond its programmed role in tRNA synthesis, this compound can also be formed through a more stochastic and damaging process: oxidative stress. Reactive oxygen species (ROS), such as hydroxyl radicals, are byproducts of normal metabolic processes and environmental exposures[12]. These highly reactive molecules can attack cellular macromolecules, including RNA[13]. The uracil base is particularly susceptible to oxidation, and one of the major products of this reaction is this compound[5].

The accumulation of oxidatively damaged nucleosides like ho⁵U in RNA can impair cellular function. As mentioned, ho⁵U can cause mispairing during replication, and its presence may affect RNA stability, structure, and interaction with RNA-binding proteins[5][7]. The deoxy- version of a related modification, 5-hydroxymethyl-2'-deoxyuridine, has been found at significantly higher levels in the DNA of breast cancer patients compared to controls, suggesting that oxidative nucleic acid damage may be linked to carcinogenesis and could serve as a potential disease biomarker[14].

Part 3: Analytical Methodologies

The accurate detection and quantification of this compound in complex biological matrices is paramount for studying its roles in both tRNA metabolism and oxidative stress. Given its low abundance and the presence of isomeric and isobaric compounds, highly sensitive and selective methods are required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application[15][16][17].

Causality in Method Selection: Why LC-MS/MS?

-

Expertise & Selectivity : Mass spectrometry offers unparalleled selectivity by measuring the specific mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions. This is crucial for distinguishing ho⁵U from its isomer, pseudouridine, which has an identical mass but a different fragmentation pattern[15][18]. Monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides an exceptionally high degree of confidence in analyte identification[19].

-

Experience & Sensitivity : Biological systems contain a vast number of molecules, many at very low concentrations. LC-MS/MS provides the sensitivity needed to detect trace amounts of modified nucleosides like ho⁵U, often in the picogram to femtogram range[20]. The chromatographic separation (LC) step is essential to reduce matrix effects and separate ho⁵U from other compounds that could interfere with ionization.

-

Trustworthiness & Robustness : The protocol's reliability is enhanced by incorporating a stable isotope-labeled internal standard (SIL-IS), such as ¹³C,¹⁵N-labeled this compound. The SIL-IS is chemically identical to the analyte but mass-shifted. It is added at the very beginning of sample preparation and co-purifies with the analyte, correcting for any sample loss during extraction and for variations in instrument response. This self-validating system ensures quantitative accuracy.

Experimental Protocol: Quantification of this compound in RNA by LC-MS/MS

This protocol provides a robust workflow for the analysis of ho⁵U.

1. RNA Isolation and Purification:

-

Isolate total RNA from the biological sample (cells, tissue) using a standard Trizol-based or column-based purification method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis or a bioanalyzer. High-quality, intact RNA is crucial for accurate results.

2. Enzymatic Hydrolysis to Nucleosides:

-

Rationale: To analyze the monomeric composition of RNA, the phosphodiester backbone must be completely cleaved. A two-step enzymatic digestion ensures complete hydrolysis without modifying the bases.

-

To 10-20 µg of RNA in a sterile microfuge tube, add a known amount of the SIL-IS for this compound.

-

Add Nuclease P1 buffer and Nuclease P1 enzyme. Incubate at 37°C for 2 hours. This endonuclease cleaves RNA into 5'-mononucleotides.

-

Add Bacterial Alkaline Phosphatase buffer and Bacterial Alkaline Phosphatase. Incubate at 37°C for an additional 2 hours. This phosphatase removes the 5'-phosphate group, yielding free nucleosides.

-

Terminate the reaction by filtration through a 10 kDa molecular weight cutoff filter to remove the enzymes.

3. Liquid Chromatography Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start with a low percentage of B (e.g., 2%), hold for 1-2 minutes, then ramp up linearly to elute the nucleosides. A shallow gradient provides the best resolution for these polar molecules.

-

Injection Volume: 5-10 µL.

4. Tandem Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Triple Quadrupole (QqQ).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Key Transitions: The specific mass transitions must be optimized empirically on the instrument, but are based on the fragmentation of the protonated molecule [M+H]⁺ into the protonated base.

- This compound: m/z 261.1 → 129.0

- SIL-IS (e.g., [¹⁵N₂]ho⁵U): m/z 263.1 → 131.0

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize the signal for the specific transitions.

5. Data Analysis and Quantification:

-

Integrate the peak areas for the analyte (ho⁵U) and the internal standard (SIL-IS) transitions.

-

Calculate the ratio of the analyte peak area to the SIL-IS peak area.

-

Generate a calibration curve using standards of known concentration prepared with the same amount of SIL-IS. Plot the area ratio against the concentration.

-

Determine the concentration of ho⁵U in the unknown sample by interpolating its area ratio on the calibration curve. The final amount is typically normalized to the initial amount of RNA analyzed (e.g., pmol ho⁵U per µg RNA).

Part 4: Therapeutic and Pharmacological Relevance

The unique biochemistry of this compound and its derivatives presents opportunities for therapeutic intervention.

Selective Cytotoxicity in Cancer Cells

One of the most intriguing properties of this compound is its potential as an anti-cancer agent. Studies have shown that it exhibits selective cytotoxicity against human colon adenocarcinoma cell lines while being less toxic to normal fetal intestinal cells[21]. This is in contrast to the widely used chemotherapeutic 5-fluorouracil (5-FU), which was more toxic to the normal cells in the same study[21]. The cytotoxicity of this compound in tumor cells could be prevented by co-incubation with uridine or cytidine, suggesting it interferes with pyrimidine metabolism[21]. This selective action may be due to biochemical differences between tumor and normal cells, such as variations in nucleoside transporter expression or kinase activity, which could be exploited for improved chemotherapy[21][22].

A Target for Antimicrobial Development

As this compound is the essential precursor for wobble modifications that are critical for bacterial survival and translational fidelity, the enzymes in its biosynthetic pathway are attractive targets for the development of novel antibiotics[3]. Inhibiting enzymes like TrhO/TrhP or the subsequent modifying enzymes (TrmR, CmoA, CmoB) could disrupt bacterial protein synthesis, leading to bacteriostasis or bactericidal effects. This strategy is particularly appealing as these pathways are specific to bacteria and absent in humans, potentially minimizing off-target effects.

Conclusion

This compound is far more than a simple modified nucleoside. It stands at a critical intersection of programmed RNA maturation and stochastic molecular damage. As a mandatory precursor for essential tRNA modifications in bacteria, it underpins the efficiency and accuracy of protein synthesis, and its biosynthetic pathway offers a promising frontier for antimicrobial drug discovery. Concurrently, its formation via oxidative stress positions it as a tangible indicator of cellular damage, with potential applications as a biomarker for diseases linked to oxidative insults, including cancer. The continued development of sophisticated analytical techniques will be instrumental in further elucidating the complex roles of this molecule and harnessing its biochemical properties for therapeutic benefit.

References

-

Lau, C. T. (2019). Identification and Characterization of Genes Required for this compound Synthesis in Bacillus subtilis and Escherichia coli tRNA. Journal of Bacteriology, 201(20). Available at: [Link]

-

Leo, M. A., et al. (n.d.). Selective Cytotoxicity of this compound for Human Colon Adenocarcinoma Cells. Cancer Research. Available at: [Link]

-

Lau, C. T. (2019). Identification and Characterization of Genes Required for this compound Synthesis in Bacillus subtilis and Escherichia coli tRNA. PubMed. Available at: [Link]

-

Pharmacy Research. (n.d.). CAS 957-77-7 this compound. Pharmacy Research. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Kim, H. S., et al. (2009). Synthesis and base pairing properties of DNA-RNA heteroduplex containing this compound. PubMed. Available at: [Link]

-

Djurić, Z., et al. (1996). Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer. Cancer, 77(4), 691-6. Available at: [Link]

-

Chan, K. H., et al. (2021). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 11(10), 653. Available at: [Link]

-

Kim, J., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research, 51(14), 7669–7681. Available at: [Link]

-

Boccaletto, P., et al. (n.d.). This compound (ho5U). MODOMICS: A Database of RNA Modifications. Available at: [Link]

-

Raddatz, N. W., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. PubMed. Available at: [Link]

-

Smith, K. C., & Aplin, R. T. (1965). Studies on this compound. Journal of Biological Chemistry, 240, 446-53. Available at: [Link]

-

Roosendaal, J., et al. (2020). Quantitative LC-MS/MS analysis of 5-hydroxymethyl-2'-deoxyuridine to monitor the biological activity of J-binding protein. Analytical Biochemistry, 610, 113930. Available at: [Link]

-

Murao, K., et al. (1978). On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs. Nucleic Acids Research. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C9H12N2O7). PubChemLite. Available at: [Link]

-

Durairaj, A., et al. (2008). Mass spectrometry of the fifth nucleoside: a review of the identification of pseudouridine in nucleic acids. Analytica Chimica Acta, 623(2), 117-25. Available at: [Link]

-

Paal, K., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(22), 16422. Available at: [Link]

-

Lis, A. W., & Passarge, W. E. (1966). Studies on this compound (isobarbituridine): X. Isolation and tentative identification of 5-hydroxymethyluridine from ribosomal RNA. Archives of Biochemistry and Biophysics, 114(3), 593-9. Available at: [Link]

-

Durairaj, A., et al. (2008). Mass spectrometry of the fifth nucleoside: a review of the identification of pseudouridine in nucleic acids. SciSpace. Available at: [Link]

-

Gasiorek, M., et al. (2024). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System. International Journal of Molecular Sciences, 25(22), 12336. Available at: [Link]

-

Chien, C. Y., & Liu, C. C. (2012). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 17(1), 808-821. Available at: [Link]

-

Boccaletto, P., et al. (n.d.). 5-carbamoylhydroxymethyluridine (nchm5U). MODOMICS: A Database of RNA Modifications. Available at: [Link]

-

Meng, Z., & Limbach, P. A. (2006). Mass Spectrometry-Based Quantification of Pseudouridine in RNA. Journal of the American Society for Mass Spectrometry, 17(3), 303-310. Available at: [Link]

-

Gasiorek, M., et al. (2024). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System. PubMed. Available at: [Link]

-

Armstrong, R. D., & Diasio, R. B. (1981). Selective activation of 5'-deoxy-5-fluorouridine by tumor cells as a basis for an improved therapeutic index. Cancer Research, 41(12 Pt 1), 4891-4. Available at: [Link]

-

Durairaj, A., et al. (2008). Mass spectrometry of the fifth nucleoside: a review of the identification of pseudouridine in nucleic acids. PMC. Available at: [Link]

-

Wang, L., et al. (2015). Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. Oncotarget, 6(11), 9347–9357. Available at: [Link]

-

Schumacker, P. T. (2015). The sirtuins, oxidative stress and aging: an emerging link. Antioxidants & Redox Signaling, 22(12), 1017-1029. Available at: [Link]

-

Fouquerel, E., et al. (2019). Oxidative stress at telomeres triggers internal DNA loops, TRF1 dissociation, and TRF2-dependent R-loops. Molecular Cell, 75(1), 103-117.e6. Available at: [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Identification and Characterization of Genes Required for this compound Synthesis in Bacillus subtilis and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and base pairing properties of DNA-RNA heteroduplex containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H12N2O7 | CID 94196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. biosynth.com [biosynth.com]

- 9. Modomics - A Database of RNA Modifications [genesilico.pl]

- 10. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]